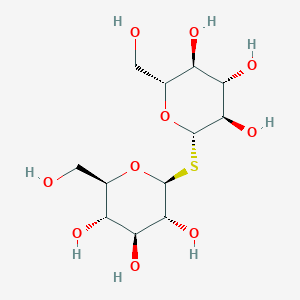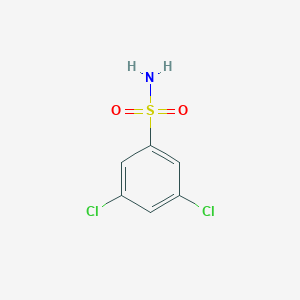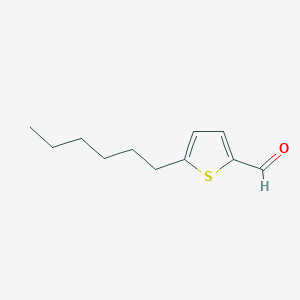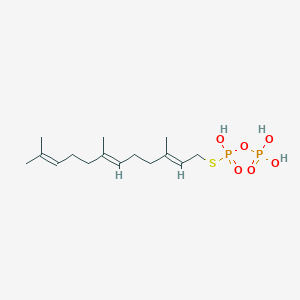![molecular formula C19H13BrN2O B033701 1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone CAS No. 108335-03-1](/img/structure/B33701.png)
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eudistomine R is a β-carboline derivative isolated from marine tunicates, specifically from the family Ascidiacea. These compounds are known for their unique structures and significant biological activities, including cytotoxic, antitumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-carboline derivatives, including Eudistomine R, typically involves the Pictet-Spengler reaction. This reaction is a two-step process that involves the acid-catalyzed condensation of an aliphatic amine attached to a reactive aromatic nucleus with aldehydes . Another method involves metal-free cross-dehydrogenative coupling for the cross-coupling of two reactive nucleophiles such as tetrahydro-β-carboline and indoles .
Industrial Production Methods
the principles of green chemistry and environmentally benign synthetic reactions are increasingly being applied to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Eudistomine R undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and tert-butyl hypochlorite (tBuOCl). Conditions often involve controlled temperature, time, and concentration to achieve selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted β-carboline derivatives .
Scientific Research Applications
Eudistomine R has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying β-carboline derivatives and their reactivity.
Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: Explored for its potential antitumor and antiviral properties.
Mechanism of Action
The mechanism of action of Eudistomine R involves its ability to bind to ribosomal subunits, thereby inhibiting protein translation and leading to cell death. This mechanism is believed to be responsible for its cytotoxic, antitumor, and antiviral properties . Additionally, Eudistomine R may interact with DNA molecules, further contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Eudistomine C: Another β-carboline derivative with similar cytotoxic and antitumor properties.
Eudistomine U: Known for its antitumor activities against various cancer cell lines.
Eudistomine V: A β-carboline derivative with unique structural features and biological activities.
Uniqueness
Eudistomine R stands out due to its specific binding affinity to ribosomal subunits and its potential to inhibit protein translation. This unique mechanism of action differentiates it from other β-carboline derivatives, making it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
108335-03-1 |
|---|---|
Molecular Formula |
C19H13BrN2O |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H13BrN2O/c20-13-6-7-14-15-8-9-21-19(18(15)22-16(14)11-13)17(23)10-12-4-2-1-3-5-12/h1-9,11,22H,10H2 |
InChI Key |
LXFYFAZNYYSTME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)

![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)



![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)


![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
![Isopropanol, [2-14C]](/img/structure/B33646.png)


